3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzaldehyde
Description
3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzaldehyde (CAS: 1443345-75-2) is a fluorinated benzaldehyde derivative with the molecular formula C₁₄H₁₈FNO and a molecular weight of 235.3 g/mol . The compound features a benzaldehyde core substituted with a fluorine atom at the 3-position and a (2-methylpiperidin-1-yl)methyl group at the 4-position. Piperidine rings are common in pharmaceuticals due to their ability to modulate lipophilicity and bioavailability.
Properties
IUPAC Name |
3-fluoro-4-[(2-methylpiperidin-1-yl)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c1-11-4-2-3-7-16(11)9-13-6-5-12(10-17)8-14(13)15/h5-6,8,10-11H,2-4,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUCEGHGLBBWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=C(C=C2)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 2-methylpiperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as column chromatography or recrystallization is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: 3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzoic acid.
Reduction: 3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzaldehyde is being explored for its potential as a pharmaceutical intermediate. The presence of the piperidine ring can enhance binding affinity to biological targets, making it suitable for the development of novel therapeutics, particularly in treating neurological disorders and cancer.
Case Studies:
- Antidepressant Activity : Research indicates that derivatives of piperidine compounds exhibit antidepressant properties. The incorporation of the 3-fluoro group may enhance these effects by modifying the pharmacokinetics and pharmacodynamics of the resulting compounds .
Synthesis of Novel Compounds
The compound serves as a versatile building block in organic synthesis. Its aldehyde functional group allows for various reactions, including nucleophilic additions and condensation reactions, facilitating the synthesis of more complex molecules.
Data Table: Synthesis Pathways
| Reaction Type | Reagents Used | Product Type |
|---|---|---|
| Nucleophilic Addition | Grignard Reagents | Alcohols |
| Condensation | Amine derivatives | Imine or Schiff Bases |
| Reduction | Reducing Agents (e.g., LiAlH4) | Alcohols |
Material Science
Due to its unique electronic properties imparted by the fluorine atom, this compound has potential applications in the development of new materials, including polymers and coatings with enhanced thermal stability and chemical resistance.
Case Studies:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzaldehyde involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The piperidine moiety contributes to the compound’s binding affinity to various receptors and enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs of 3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzaldehyde include:
*Estimated based on substituent contributions.
Key Observations:
- Piperidine vs. Piperazine-containing analogs may exhibit improved water solubility due to the additional nitrogen atom.
- Fluorine vs. Methoxy : Fluorine’s electron-withdrawing effect enhances metabolic stability compared to methoxy groups, which are electron-donating and prone to oxidation .
- Heterocyclic Additions : The pyrimidine-piperazine hybrid (C₁₅H₁₅FN₄O) introduces aromaticity and hydrogen-bonding capacity, making it suitable for targeting nucleotide-binding domains in enzymes .
Biological Activity
3-Fluoro-4-((2-methylpiperidin-1-yl)methyl)benzaldehyde is a fluorinated benzaldehyde derivative characterized by the presence of a fluorine atom and a piperidine moiety. This unique structure contributes to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its applications in medicinal chemistry.
- Molecular Formula : C₁₄H₁₈FNO
- Molecular Weight : 251.30 g/mol
- Structure : The compound features a benzaldehyde group with a fluorine substituent at the meta position and a 2-methylpiperidine group attached to the aldehyde carbon.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom enhances lipophilicity and metabolic stability, allowing effective interaction with biological membranes and enzymes. The piperidine moiety increases binding affinity to various receptors, modulating their activity and leading to desired biological effects .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit promising antimicrobial properties. The presence of the piperidine ring is believed to enhance membrane permeability, facilitating the compound's entry into microbial cells, thereby exerting its effects.
Anticancer Properties
Studies have shown that related piperidine derivatives can induce apoptosis in cancer cell lines. For instance, compounds with similar structural features have demonstrated significant cytotoxicity against breast cancer cells (MDA-MB-231), enhancing caspase-3 activity and causing morphological changes indicative of apoptosis .
Case Studies
-
Cytotoxicity in Cancer Cells
- A study evaluated the cytotoxic effects of several piperidine-based compounds on MDA-MB-231 cells. The results showed that at concentrations of 1.0 µM, the compounds induced significant morphological changes, while higher concentrations (10 µM) enhanced apoptotic markers such as caspase-3 activity by 1.33–1.57 times .
- Microtubule Destabilization
Comparative Analysis
The following table compares this compound with structurally related compounds:
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Structure | Moderate | Yes |
| 3-Fluoro-4-(piperidin-1-yl)methylbenzaldehyde | Structure | High | Yes |
| 3-Fluoro-4-benzylamine | Structure | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
